molecular formula C18H14O7 B024242 Acetylsalicylic anhydride CAS No. 1466-82-6

Acetylsalicylic anhydride

Cat. No.: B024242
CAS No.: 1466-82-6
M. Wt: 342.3 g/mol
InChI Key: OAWXYINGQXLWOE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetylsalicylic anhydride, also known as Aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes , which are involved in inflammation, pain, and fever .

Mode of Action

Aspirin acts by acetylating the hydroxyl of a serine residue at the 530 amino acid position in the active site of the COX enzymes . This acetylation is irreversible, which distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) . The acetylation process inhibits the normal functioning of the COX enzymes, thereby suppressing the production of prostaglandins and thromboxanes .

Biochemical Pathways

The inhibition of COX enzymes by aspirin leads to a decrease in the production of prostaglandins and thromboxanes . Prostaglandins are involved in the mediation of inflammation and pain, while thromboxanes play a role in blood clotting . Therefore, the suppression of these biochemical pathways results in reduced inflammation, pain, and clotting .

Pharmacokinetics

Aspirin is quickly absorbed through the cell membrane in the acidic conditions of the stomach . The increased pH and larger surface area of the small intestine cause aspirin to be absorbed more slowly there . Aspirin is metabolized in the liver by CYP2C19 and possibly CYP3A, and some is also hydrolyzed to salicylate in the gut wall . The elimination half-life is dose-dependent; it is 2-3 hours for low doses (100 mg or less), and 15-30 hours for larger doses . Aspirin is excreted in the urine (80-100%), sweat, saliva, and feces .

Result of Action

The primary result of aspirin’s action is the reduction of inflammation, pain, and fever . It is used to treat various inflammatory conditions such as Kawasaki disease, pericarditis, and rheumatic fever . Aspirin also suppresses platelet aggregation, which helps prevent heart attacks, ischemic strokes, and blood clots in high-risk individuals .

Action Environment

The action of aspirin can be influenced by various environmental factors. For instance, the pH of the stomach and small intestine affects the absorption of aspirin . Additionally, the presence of other drugs, especially other NSAIDs or blood thinners, can increase the risk of bleeding . or in children with infections due to the risk of Reye syndrome.

Safety and Hazards

Aspirin should be handled with care to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . It is flammable, corrosive, and water-reactive . Vapors may form explosive mixtures with air, and containers may explode when heated .

Biochemical Analysis

Biochemical Properties

Acetylsalicylic anhydride interacts with various enzymes and proteins in the body. It binds to and acetylates serine residues in the active site of cyclooxygenase enzymes, leading to reduced production of prostaglandin . This in turn mediates the effect of reduced inflammation and pain in affected tissues .

Cellular Effects

This compound has a direct impact on various types of cells and cellular processes. It disrupts the production of prostaglandins throughout the body by targeting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . This leads to a reduction in inflammation, pain, and fever .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the cyclooxygenase (COX) enzymes. This compound acetylates the serine residue in the active site of the COX enzymes, which leads to a decrease in the production of prostaglandins . This results in the anti-inflammatory and analgesic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly de-acetylated by esterases in human plasma, transforming into its primary metabolite, salicylic acid . This rapid transformation means that this compound has a very short half-life .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on mice, it was found that this compound directly inhibits various human endometrial stem cell functions related to regenerative capacity . These effects were observed in autophagy-competent mice but not in two different models of genetic autophagy deficiency .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is hydrolyzed in the plasma to salicylic acid . This metabolism occurs primarily by hepatic conjugation with glycin or glucuronic acid, each involving different metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed rapidly from the stomach and intestine by passive diffusion . Once inside the cells, it undergoes a hydrolysis reaction, where this compound reacts with water to break the ester bond and produce salicylic acid and acetic acid .

Subcellular Localization

It is known that this compound and its metabolites can be found in various compartments within the cell due to their ability to pass through biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin D3 can be synthesized through the photochemical conversion of 7-dehydrocholesterol, a compound found in the skin. This process involves the exposure of 7-dehydrocholesterol to ultraviolet B radiation, resulting in the formation of previtamin D3, which is then thermally isomerized to vitamin D3 .

Industrial Production Methods: Industrial production of vitamin D3 typically involves the extraction of 7-dehydrocholesterol from lanolin, a substance derived from sheep wool. The extracted 7-dehydrocholesterol is then subjected to ultraviolet B irradiation to produce vitamin D3. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Vitamin D3 undergoes several chemical reactions, including oxidation, reduction, and isomerization. One of the primary reactions is the hydroxylation of vitamin D3 in the liver to form 25-hydroxyvitamin D3, which is further hydroxylated in the kidneys to produce the biologically active form, 1,25-dihydroxyvitamin D3 .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Vitamin D2 (Ergocalciferol): Found in plant sources and fortified foods.

    1,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3.

    25-Hydroxyvitamin D3 (Calcifediol): The primary circulating form of vitamin D3.

Vitamin D3’s unique ability to be synthesized in the skin and its higher potency compared to vitamin D2 make it a preferred choice for supplementation and therapeutic use .

Properties

IUPAC Name

(2-acetyloxybenzoyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWXYINGQXLWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163416
Record name Acetylsalicylic anhydride
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466-82-6
Record name Acetylsalicylic anhydride
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Record name Acetylsalicylic anhydride
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Record name Acetylsalicylic anhydride
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Record name Acetylsalicylic anhydride
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Record name Acetylsalicylic anhydride
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Record name 2-acetoxybenzoic anhydride
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Record name ASPIRIN ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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